molecular formula C27H23N3O4S B2662694 2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893295-83-5

2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Katalognummer: B2662694
CAS-Nummer: 893295-83-5
Molekulargewicht: 485.56
InChI-Schlüssel: HXWVDUREHYCMAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H27N3O6SC_{29}H_{27}N_{3}O_{6}S with a molecular weight of 545.61 g/mol. The structure features a benzothiazine core, which is known for its diverse pharmacological properties. The presence of multiple functional groups, such as amino and methoxy phenyl groups, enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It was evaluated against various cancer cell lines, demonstrating selective cytotoxicity. For example:

  • MCF-7 (breast cancer) : IC50 = 2.49 μM
  • HCT-116 (colon cancer) : IC50 = 1.05 μM
  • PC-3 (prostate cancer) : IC50 = 3.43 μM

These results indicate significant activity against cancer cells while exhibiting minimal toxicity towards normal cells such as WI38 fibroblasts (IC50 = 82.8 μM) .

Kinase Inhibition

The compound has been investigated for its inhibitory effects on various kinases, which play critical roles in cancer progression:

  • EGFR (Epidermal Growth Factor Receptor) : IC50 = 94.7 nM
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor) : IC50 = 0.2592 μM

Docking studies revealed that the compound binds effectively to the active sites of these kinases, suggesting a mechanism for its anticancer activity .

Acetylcholinesterase Inhibition

In addition to its anticancer properties, the compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic signaling in the brain .

Case Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that the compound exhibited strong anti-proliferative effects compared to standard chemotherapeutic agents like Sorafenib. The selectivity index was favorable, indicating a potential therapeutic window for clinical applications .

Case Study 2: Molecular Docking Studies

Molecular docking analyses have provided insights into the binding affinities and interactions between the compound and target kinases. For instance, it showed higher binding affinity towards EGFR compared to VEGFR-2, which correlates with its observed biological activity .

Data Summary Table

Biological ActivityTargetIC50 Value
Anticancer (MCF-7)Breast Cancer2.49 μM
Anticancer (HCT-116)Colon Cancer1.05 μM
Anticancer (PC-3)Prostate Cancer3.43 μM
EGFR InhibitionKinase94.7 nM
VEGFR-2 InhibitionKinase0.2592 μM
AChE InhibitionEnzymeNot specified

Eigenschaften

IUPAC Name

2-amino-4-(2-methoxyphenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-11-13-18(14-12-17)16-30-22-9-5-3-7-19(22)25-26(35(30,31)32)24(21(15-28)27(29)34-25)20-8-4-6-10-23(20)33-2/h3-14,24H,16,29H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWVDUREHYCMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.